zeta-Carotene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Zeta-Carotene Biosynthesis in Plants: A Comprehensive Technical Guide

Introduction to Zeta-Carotene in the Carotenoid Pathway

This compound (ζ-carotene) is a key colorless intermediate in the plant carotenoid biosynthesis pathway, serving as an essential precursor for the production of photosynthetic and protective pigments, plant hormones, and visual/olfactory attractants for pollinators. This central metabolic pathway begins with the condensation of two geranylgeranyl diphosphate (GGPP) molecules to form phytoene, which then undergoes a series of desaturation and isomerization reactions to eventually produce colored carotenoids like lycopene, β-carotene, and xanthophylls. The segment of the pathway involving this compound encompasses two critical enzymatic steps that convert the colorless phytoene into the brightly colored lycopene through the intermediate 9,15,9'-tri-cis-ζ-carotene and its isomer 9,9'-di-cis-ζ-carotene.

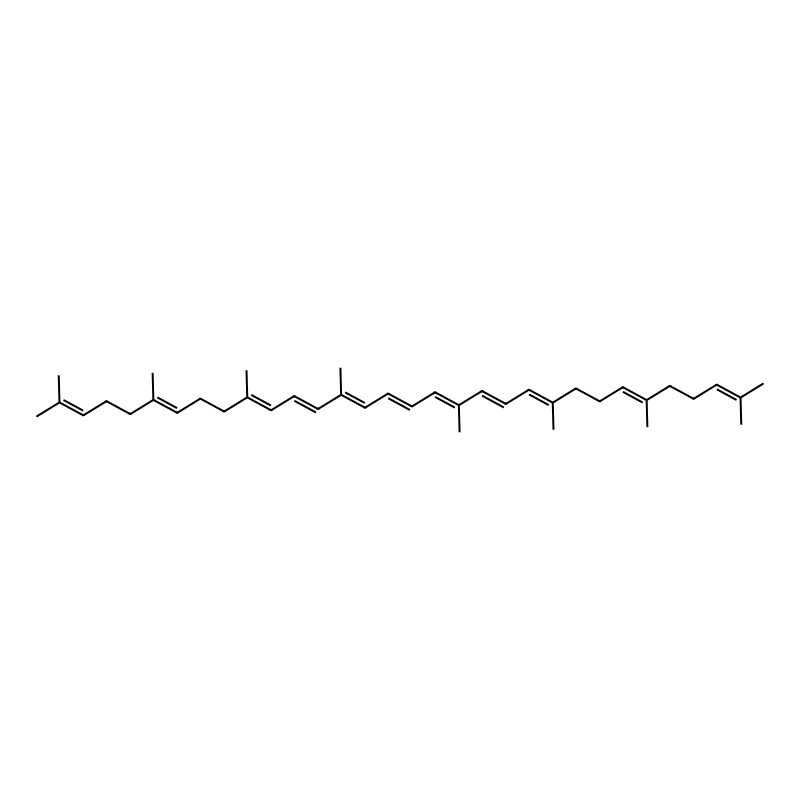

The structural characteristics of this compound include a polyene chain with multiple conjugated double bonds, though with fewer conjugations than its downstream products, explaining its lack of color. As a C40 tetraterpenoid formed from eight C5 isoprenoid units joined head-to-tail (except at the center where a tail-to-tail linkage creates a symmetrical molecule), this compound possesses the fundamental skeleton that can be modified through cyclization, hydrogenation, dehydrogenation, and introduction of oxygen functions to create the immense array of carotenoid structures found in nature [1]. The distinctive lateral methyl groups near the center of the molecule are separated by six carbon atoms, while others are separated by five carbon atoms, creating the characteristic terpenoid structure [1].

In photosynthetic tissues, carotenoids derived from this compound are essential components of the light-harvesting apparatus, capturing light energy and protecting the photosynthetic apparatus from damaging reactive oxygen species (ROS) formed during photosynthesis [2]. In non-photosynthetic organs, these compounds function as photoprotectors, antioxidants, color attractants, and precursors of plant hormones like abscisic acid (ABA) and strigolactones [3]. The critical positioning of this compound in the carotenoid biosynthesis pathway makes its efficient metabolism vital for plant development, stress responses, and ecological interactions.

The Core this compound Biosynthesis Pathway

The biosynthesis of this compound occurs within plastids and represents an intermediate stage in the conversion of phytoene to lycopene. This process requires the coordinated activity of multiple enzymes that catalyze sequential desaturation and isomerization reactions. The following diagram illustrates the complete pathway from phytoene to lycopene, highlighting the central role of this compound intermediates:

Visual overview of the carotenoid biosynthesis pathway from phytoene to lycopene, highlighting the role of Z-ISO in converting this compound isomers.

Enzymatic Conversion to this compound

The journey to this compound begins with phytoene, a colorless carotenoid with three conjugated double bonds. The enzyme phytoene desaturase (PDS) catalyzes two desaturation reactions that introduce two additional double bonds, converting phytoene to 9,15,9'-tri-cis-ζ-carotene [1] [3]. This intermediate retains a cis-configuration at the central 15-15' double bond, which must be isomerized to the trans configuration for the pathway to proceed. This critical isomerization step is catalyzed by 15-cis-ζ-carotene isomerase (Z-ISO), a heme B-containing integral membrane protein that converts 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene [1] [4].

Z-ISO represents one of the most recently identified enzymes in the carotenoid biosynthesis pathway and functions through a redox-regulated mechanism. The enzyme is regulated at the post-translational level via the redox state of its heme b cofactor, which influences Z-ISO structure and activity [1]. Z-ISO utilizes a ligand switching mechanism to change the residues that share electrons with the heme b depending on the redox state of the heme iron. This switch of heme ligands serves to reposition the heme cofactor and activates the enzyme to catalyze isomerization of the central 15–15′ cis double bond [1]. The inactive oxidized form of Z-ISO exhibits maximum absorbance at 426 nm, whereas the reduced, active form absorbs maximally at 414–415 nm [1].

Conversion from this compound to Lycopene

Following the formation of 9,9'-di-cis-ζ-carotene by Z-ISO, the pathway continues with This compound desaturase (ZDS), which catalyzes two additional desaturation steps to convert 9,9'-di-cis-ζ-carotene to 7,9,7',9'-tetra-cis-lycopene (prolycopene) [3] [4]. This product contains adjacent cis double bonds at the 7-9 and 7'-9' positions that must be isomerized to the all-trans form by carotenoid isomerase (CRTISO) to produce all-trans-lycopene, the branch point for α- and β-carotene synthesis [4].

It's important to note that the 15-cis double bond in 9,15,9'-tri-cis-ζ-carotene is photo-labile and can be isomerized by light, but this photo-isomerization appears to be less efficient than the enzyme-catalyzed reaction [4]. This explains why Z-ISO is essential for carotenogenesis in dark plant tissues such as roots, etiolated leaves, and endosperm, while its activity is less critical in light-exposed tissues where photo-isomerization can partially compensate for its absence [4].

Regulation of the this compound Pathway

The biosynthesis of this compound and its conversion to downstream carotenoids is tightly regulated at multiple levels, ensuring that carotenoid production meets cellular demands under varying developmental and environmental conditions.

Transcriptional Regulation

The transcriptional regulation of carotenoid biosynthesis genes represents a primary control mechanism for pathway flux. Light signaling components play particularly important roles in regulating the expression of genes involved in this compound metabolism:

- PIF1 and HY5: The bHLH transcription factor Phytochrome Interacting Factor 1 (PIF1) represses phytone synthase (PSY) expression in the dark, while the bZIP transcription factor Long Hypocotyl 5 (HY5) activates carotenoid and chlorophyll biosynthesis genes during photomorphogenesis. Both bind to the same G-box element of the PSY promoter, creating a relatively simple switch to promote deetiolation upon illumination [2].

- AP2/ERF Transcription Factors: Members of the APETALA2/ethylene-responsive factor (AP2/ERF) superfamily regulate carotenoid accumulation in various species. In apple, MdAP2-34 enhances carotenoid accumulation by binding to the MdPSY2-1 promoter, while in Arabidopsis, RAP2.2 accelerates carotenoid accumulation by binding to the PSY promoter [5].

Post-Translational and Redox Regulation

Z-ISO represents a unique case of post-translational regulation in the carotenoid pathway. Its activity depends on the redox state of its heme b cofactor, linking this compound isomerization to the metabolic state of the plastid [1] [4]. The heme iron in Z-ISO alternates between ferric (Fe³⁺, oxidized, inactive) and ferrous (Fe²⁺, reduced, active) states, with reduction potentially facilitated by photosynthetic electron transport or associated redox systems in plastids [1].

Environmental and Developmental Regulation

The this compound pathway responds to various environmental cues and developmental signals:

- Light Quality and Intensity: Shade conditions with low red/far-red light ratios trigger a reduction in carotenoid accumulation through PIF-mediated mechanisms [2].

- Abiotic Stress: In sweet pepper seedlings, carotenoid content increases dramatically under salt stress (more than 16-fold) and drought stress (8-fold), with corresponding upregulation of genes involved in carotenoid biosynthesis, including Z-ISO and ZDS [6].

- Tissue-Specific Regulation: Carotenoid composition differs drastically between photosynthetic and non-photosynthetic tissues, with tissue-specific expression of biosynthetic genes determining accumulation patterns [2].

Experimental Methods for Studying this compound Metabolism

Research on this compound biosynthesis employs a diverse array of molecular, biochemical, and genetic techniques to elucidate pathway mechanisms and regulation.

Functional Analysis of Z-ISO Activity

Several established methods enable researchers to characterize Z-ISO function and activity:

- E. coli Complementation Assay: Bacterial cells are engineered to accumulate the Z-ISO substrate, 9,15,9'-tri-cis-ζ-carotene, by introducing bacterial genes crtE, crtB, and plant PDS. The accumulated 9,15,9'-tri-cis-ζ-carotene is isomerized to 9,9'-di-cis-ζ-carotene only when a gene encoding Z-ISO is added [1].

- In Vitro Liposome Assays: 9,15,9'-tri-cis-ζ-carotene is incorporated into liposomes and mixed with recombinant Z-ISO, with reactions performed under reducing conditions. Reaction products are separated and quantified using HPLC methods developed for separation of the geometrical isomers 9,15,9'-tri-cis-ζ-carotene and 9,9'-di-cis-ζ-carotene [1].

- Spectroscopic Characterization: The redox state of the heme b in Z-ISO can be measured by various spectroscopic techniques. The inactive oxidized form of Z-ISO exhibits maximum absorbance at 426 nm, whereas the reduced, active form absorbs maximally at 414–415 nm [1].

Gene Expression Analysis

Understanding the transcriptional regulation of genes in the this compound pathway requires precise measurement of gene expression:

- Reference Gene Selection: Under different abiotic stresses in sweet pepper seedlings, serine/threonine-protein phosphatase 2A (PP2A) was identified as the most stable reference gene for normalizing RT-qPCR data [6].

- Transcriptomic Analyses: Weighted gene co-expression network analysis (WGCNA) of transcriptomic data can identify key regulatory genes and transcription factors influencing carotenoid accumulation [7].

Genetic Approaches

Both forward and reverse genetic strategies have been employed to study this compound metabolism:

- Mutant Analysis: Maize and Arabidopsis Z-ISO mutants accumulate 9,15,9'-tri-cis-ζ-carotene and lack carotenoids in the dark, with delayed greening and lower carotenoid content when exposed to light [4].

- CRISPR/Cas9-Mediated Gene Editing: Recent studies have successfully used CRISPR/Cas9 to edit ZDS in kiwifruit, achieving an editing efficiency of 20% and resulting in transgenic lines with significantly reduced carotenoid content [3]. The following workflow illustrates a typical gene editing pipeline for studying carotenoid biosynthesis genes:

Experimental workflow for CRISPR/Cas9-mediated editing of carotenoid biosynthesis genes, highlighting key optimization steps.

Metabolic Engineering and Biotechnological Applications

Manipulation of the this compound biosynthesis pathway holds significant promise for metabolic engineering approaches aimed at enhancing the nutritional value and stress tolerance of crops.

Pathway Engineering Strategies

Several strategic approaches have been employed to manipulate carotenoid accumulation in plants:

- Bacterial Phytoene Desaturase (CRTI) Expression: Instead of engineering all four plant enzymes (PDS, Z-ISO, ZDS, CRTISO) needed to convert phytoene to lycopene, many metabolic engineering approaches utilize a single bacterial phytoene desaturase (CRTI) from Pantoea ananatis, which substitutes for these four plant enzymes and directly produces all-trans-lycopene from phytoene [8].

- Multigene Stacking: Effective enhancement of carotenoid accumulation in staple crops typically requires the simultaneous introduction and coordinated expression of multiple transgenes. For example, rice endosperm was engineered to produce β-carotene by expressing phytoene synthase (PSY), bacterial phytoene desaturase (CRTI), and lycopene β-cyclase (LCYB) [8].

- Transcription Factor Engineering: Overexpression of transcription factors such as DpAP2 from Dunaliella parva can increase total carotenoid content, providing an alternative to engineering structural genes [5].

Quantitative Data on Pathway Components

The table below summarizes key enzymes in the this compound biosynthesis pathway and their characteristics:

Table 1: Enzymes Involved in this compound Biosynthesis and Metabolism

| Enzyme | Gene Abbreviation | Reaction Catalyzed | Cofactors/Regulators | Mutant Phenotype |

|---|---|---|---|---|

| Phytoene desaturase | PDS | Two desaturations: phytoene → 9,15,9'-tri-cis-ζ-carotene | FAD, plastoquinone | Albino, photobleached |

| ζ-carotene isomerase | Z-ISO | Isomerization: 9,15,9'-tri-cis-ζ-carotene → 9,9'-di-cis-ζ-carotene | Heme B, redox-regulated | Accumulates 9,15,9'-tri-cis-ζ-carotene, impaired dark carotenogenesis |

| ζ-carotene desaturase | ZDS | Two desaturations: 9,9'-di-cis-ζ-carotene → 7,9,7',9'-tetra-cis-lycopene | FAD | Accumulates ζ-carotene, impaired photosynthesis |

| Carotenoid isomerase | CRTISO | Isomerization: 7,9,7',9'-tetra-cis-lycopene → all-trans-lycopene | None | Accumulates prolycopene, impaired PSII assembly |

Table 2: Regulation of Carotenoid Biosynthesis Genes Under Abiotic Stress in Pepper Seedlings

| Gene | Salt Stress Fold-Change | Drought Stress Fold-Change | Waterlogging Stress Fold-Change | Function |

|---|---|---|---|---|

| VDE | >481× | >36× | Not significant | Violaxanthin de-epoxidase |

| LCYE | >840× | >23× | Not significant | Lycopene ε-cyclase |

| ZISO | Significant upregulation | Significant upregulation | Not significant | ζ-carotene isomerase |

| ZDS | Significant upregulation | Significant upregulation | Not significant | ζ-carotene desaturase |

Conclusion and Future Perspectives

The this compound biosynthesis pathway represents a critical segment in the broader carotenoid biosynthetic network, with the recently discovered Z-ISO enzyme solving a major gap in our understanding of how plants convert phytoene to lycopene. The redox-sensitive nature of Z-ISO provides a regulatory link between carotenoid biosynthesis and the metabolic state of the plastid, while the photo-lability of the 15-cis double bond in its substrate creates a unique interplay between enzymatic and photochemical processes in different plant tissues.

Future research on this compound metabolism will likely focus on several key areas:

- Structural Characterization: Obtaining high-resolution structures of Z-ISO and ZDS would provide valuable insights into their catalytic mechanisms and regulatory features.

- Regulatory Networks: Elucidation of the complete transcriptional and post-translational regulatory networks controlling the expression and activity of this compound pathway enzymes across different species and tissue types.

- Metabolic Channeling: Investigation of potential metabolon formation and substrate channeling between the consecutive enzymes in the pathway from phytoene to lycopene.

- Biotechnological Applications: Leveraging advanced genome editing tools and synthetic biology approaches to optimize carotenoid profiles in crops for enhanced nutritional value and stress tolerance.

References

- 1. Zeta Carotene - an overview [sciencedirect.com]

- 2. Transcriptional Regulation of Carotenoid Biosynthesis in ... [pmc.ncbi.nlm.nih.gov]

- 3. CRISPR/Cas9-mediated editing of carotenoid biosynthesis ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Isomerase (Z-ISO) Is Required for Light ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Interacting Proteins of Transcription Factor ... [frontiersin.org]

- 6. The Expression Profile of Genes Related to Carotenoid ... [pmc.ncbi.nlm.nih.gov]

- 7. Insights into Carotenoid Biosynthesis Mechanisms in Three ... [mdpi.com]

- 8. Zeta Carotene - an overview [sciencedirect.com]

Comprehensive Technical Guide: The Role of Zeta-Carotene in Carotenoid Metabolism

Introduction to ζ-Carotene and Its Importance in Carotenoid Biosynthesis

Zeta-carotene (ζ-carotene) represents a crucial intermediate metabolite in the carotenoid biosynthetic pathway of oxygenic phototrophs, including plants, algae, and cyanobacteria. This acyclic carotenoid serves as a key branching point in the formation of diverse carotenoid species that play fundamental roles in photosynthesis, photoprotection, and plant development. Unlike its cyclic counterparts α-carotene and β-carotene, ζ-carotene maintains a linear molecular structure that facilitates its function as a substrate for subsequent desaturation and cyclization reactions [1]. The metabolism of ζ-carotene represents a critical control point in the carotenogenic pathway, with recent research revealing sophisticated regulatory mechanisms at both enzymatic and genetic levels that influence overall carotenoid accumulation in plant tissues [2] [3].

The structural configuration of ζ-carotene features a polyene chain with multiple conjugated double bonds, which serves as the molecular foundation for its function as a light-absorbing pigment. With the molecular formula C₄₀H₆₀ and a molar mass of 540.920 g·mol⁻¹, ζ-carotene occupies a strategic position in the carotenoid biosynthetic pathway between phytoene/phytofluene and more highly conjugated carotenoids like neurosporene and lycopene [1]. The isomeric state of ζ-carotene is particularly significant, as specific cis-trans configurations at the 15-15' double bond determine its suitability as a substrate for downstream enzymes in the pathway [2] [4]. This structural specificity underscores the necessity for specialized isomerases like Z-ISO that ensure proper geometric configuration for metabolic progression.

ζ-Carotene in the Carotenoid Biosynthetic Pathway

Pathway Position and Metabolic Flow

This compound occupies a central position in the multi-step conversion of colorless phytoene to fully conjugated lycopene in oxygenic phototrophs. The biosynthetic sequence begins with the condensation of two geranylgeranyl diphosphate (GGPP) molecules by phytoene synthase (PSY) to form 15-cis-phytoene, which then undergoes two desaturation steps catalyzed by phytoene desaturase (PDS) to produce 9,15,9'-tri-cis-ζ-carotene [2] [3] [5]. At this critical juncture, the 15-cis double bond must be isomerized to trans configuration before further desaturation can occur, a reaction specifically catalyzed by ζ-carotene isomerase (Z-ISO) to yield 9,9'-di-cis-ζ-carotene [2] [6]. This isomerized product then serves as the substrate for ζ-carotene desaturase (ZDS), which catalyzes two additional desaturation steps to produce 7,9,7',9'-tetra-cis-lycopene (prolycopene), which is subsequently isomerized to all-trans-lycopene by carotenoid isomerase (CRTISO) [2] [3].

The metabolic pathway leading to ζ-carotene formation and its subsequent conversion represents a conserved biosynthetic route in oxygenic phototrophs that contrasts with the more direct pathway found in many heterotrophic bacteria and fungi. In non-photosynthetic organisms, a single bacterial-type phytoene desaturase (CRTI) typically catalyzes the complete conversion of phytoene to all-trans-lycopene without accumulation of cis-intermediates [6] [3]. The requirement for multiple specialized enzymes in plants and cyanobacteria suggests evolutionary optimization for regulatory control and environmental responsiveness in photosynthetic organisms, with ζ-carotene representing a key metabolic checkpoint [6].

Visual Representation of the Carotenoid Biosynthetic Pathway

Figure 1: Carotenoid biosynthetic pathway in plants and cyanobacteria showing ζ-carotene intermediates. The pathway highlights the central role of Z-ISO in isomerizing 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene, enabling further desaturation by ZDS. Enzyme abbreviations: PSY (phytoene synthase), PDS (phytoene desaturase), Z-ISO (ζ-carotene isomerase), ZDS (ζ-carotene desaturase), CRTISO (carotenoid isomerase), LCYB (lycopene β-cyclase), LCYE (lycopene ε-cyclase).

Enzymology of ζ-Carotene Metabolism

This compound Isomerase (Z-ISO): Structure and Mechanism

This compound isomerase (Z-ISO) represents the most recently identified enzyme in the early carotenoid biosynthetic pathway and has been characterized as a heme B-containing integral membrane protein that catalyzes the redox-regulated cis-to-trans conversion of the 15-cis double bond in 9,15,9'-tri-cis-ζ-carotene [2] [6]. This enzyme functions through a unique ligand switching mechanism that modulates electron sharing with the heme B cofactor depending on the redox state of the heme iron [2]. In its oxidized state, Z-ISO exists in an inactive conformation, while reduction of the heme iron activates the enzyme through structural rearrangement that enables catalysis [2]. Spectroscopic analysis reveals distinct absorbance profiles for each redox state, with the oxidized form exhibiting maximum absorbance at 426 nm and the reduced, active form absorbing maximally at 414-415 nm [2].

The membrane integration of Z-ISO is critical to its function, as the enzyme contains multiple transmembrane domains that embed it within plastid membranes [2]. In plants, Z-ISO is encoded by a nuclear gene and targeted to plastids via an N-terminal transit peptide that is cleaved upon organelle import [2]. The enzyme has been shown to function within high molecular weight protein complexes, suggesting potential interactions with other carotenoid biosynthetic enzymes [2]. Phylogenetic analysis indicates that Z-ISO homologs are present in plants, algae, diatoms, and cyanobacteria, but notably absent in green sulfur bacteria and Chloracidobacterium species, indicating specific evolutionary distribution among oxygenic phototrophs [6].

Comparative Structural Features of Z-ISO Across Species

Table 1: Structural and functional characteristics of Z-ISO enzymes across different species

| Organism | Gene Identifier | Heme Ligands | Membrane Topology | Redox Regulation | Light Compensation |

|---|---|---|---|---|---|

| Zea mays (maize) | ZmZ-ISO | Conserved His residues | Multiple transmembrane domains | Yes, via heme iron | Partial |

| Arabidopsis thaliana | AtZ-ISO | Putative conserved ligands | Multiple transmembrane domains | Yes, via heme iron | Partial |

| Synechocystis sp. PCC 6803 | slr1599 | Predicted His coordination | Multiple transmembrane domains | Presumed | Significant |

| Oryza sativa (rice) | OsZ-ISO | Conserved heme-binding | Multiple transmembrane domains | Yes, via heme iron | Partial |

Substrate Specificity and Catalytic Function

Z-ISO demonstrates strict substrate specificity for the central 15-15' cis double bond of 9,15,9'-tri-cis-ζ-carotene, converting it specifically to the 9,9'-di-cis-ζ-carotene isomer [2] [4]. This geometric transformation is essential for the subsequent desaturation reactions catalyzed by ζ-carotene desaturase (ZDS), which cannot efficiently utilize the 15-cis substrate [4]. The isomerization reaction proceeds independently of light or external energy sources, instead relying on the redox potential of the heme cofactor [2]. Biochemical studies have demonstrated that asymmetric ζ-carotene isomers such as 9-cis-ζ-carotene are poorly converted by ZDS, resulting in metabolic dead-ends that accumulate 7,9-dicis-neurosporene rather than progressing to lycopene [4].

The catalytic efficiency of Z-ISO is particularly important in non-photosynthetic plant tissues or during periods of darkness, where photoisomerization cannot supplement enzymatic activity [6]. Mutant studies in both plants and cyanobacteria have confirmed that Z-ISO deficiency leads to accumulation of 9,15,9'-tri-cis-ζ-carotene and impaired production of downstream carotenoids, especially under dark conditions [6]. This phenotype can be partially rescued by high light exposure through photoisomerization of the 15-cis double bond, though this process is less efficient than enzymatic conversion [6] [4]. The dual isomerization mechanisms (enzymatic and photochemical) represent an evolutionary adaptation that ensures continuous carotenoid biosynthesis under varying light conditions in photosynthetic organisms.

Experimental Methods for Studying ζ-Carotene Metabolism

Heterologous Complementation Assays in E. coli

The functional characterization of Z-ISO activity is commonly performed using heterologous complementation assays in Escherichia coli engineered to accumulate the Z-ISO substrate, 9,15,9'-tri-cis-ζ-carotene. This system utilizes bacterial strains transformed with crtE, crtB, and plant PDS genes to express geranylgeranyl pyrophosphate synthase (GGPPS), phytoene synthase (PSY), and phytoene desaturase (PDS), respectively [2] [6]. These engineered cells accumulate 9,15,9'-tri-cis-ζ-carotene, which can then be isomerized to 9,9'-di-cis-ζ-carotene only when a functional Z-ISO gene is introduced [2]. The detailed protocol involves:

Plasmid Construction: Clone the Z-ISO gene into an appropriate expression vector (e.g., pCDFDuet-1) using restriction sites such as NdeI and XhoI [6].

Strain Transformation: Co-transform E. coli BL21(DE3) with the Z-ISO expression construct and the pAC-ZETAipi plasmid (Addgene #53284) that provides the substrate biosynthesis pathway [6].

Culture Conditions: Grow transformed bacteria in LB medium with appropriate antibiotics (streptomycin 50 µg/mL and chloramprycin 34 µg/mL) at 37°C with shaking at 200 rpm [6].

Gene Induction: Induce gene expression with 0.1-1.0 mM IPTG when cultures reach OD₆₀₀ ≈ 0.6, then continue incubation for 16-24 hours at 16-28°C [2] [6].

Pigment Extraction: Harvest cells by centrifugation, then extract carotenoids using acetone, methanol, or hexane with brief sonication to facilitate complete pigment extraction [2].

HPLC Analysis: Separate and quantify ζ-carotene isomers using normal-phase HPLC with photodiode array detection, typically employing silica-based columns and non-polar mobile phases [2].

This complementation platform provides a robust system for determining Z-ISO activity, with successful isomerization confirmed by HPLC analysis showing conversion of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene [2] [6]. The method has been successfully applied to characterize Z-ISO enzymes from diverse species including maize, Arabidopsis, and Synechocystis [2] [6].

In Vitro Enzymatic Assays with Purified Z-ISO

For mechanistic studies of Z-ISO catalysis, in vitro assays using purified enzyme components provide detailed kinetic and structural information. These assays require substantial protein purification efforts but enable precise control over reaction conditions and direct observation of enzyme properties [2]. The key steps include:

Protein Expression and Purification: Express a truncated form of Z-ISO as a maltose-binding protein fusion (MBP::Z-ISO) in E. coli. Supplement bacterial cultures with heme biosynthesis precursors (δ-aminolevulinic acid) to ensure proper heme cofactor incorporation [2].

Membrane Isolation: Collect bacterial membranes by ultracentrifugation (100,000 × g for 1 hour) after cell disruption by sonication or French press [2].

Protein Solubilization and Purification: Solubilize membrane proteins using non-ionic detergents (e.g., dodecyl-β-D-maltoside), then purify MBP::Z-ISO using amylose affinity chromatography. Optionally cleave the MBP tag with specific proteases to isolate Z-ISO alone [2].

Heme Cofactor Analysis: Identify the heme b cofactor using a hemochrome assay, measuring the pyridine hemochrome spectrum with characteristic α and β bands at 557 and 526 nm, respectively [2].

Liposome Incorporation: Incorporate the substrate 9,15,9'-tri-cis-ζ-carotene into artificial liposomes prepared from plant lipids or synthetic phospholipids using freeze-thaw cycles or detergent removal methods [2].

Enzyme Assays: Mix substrate-containing liposomes with purified Z-ISO in appropriate buffers under reducing conditions (e.g., with dithiothreitol or sodium dithionite) to maintain heme iron in reduced state [2].

Product Analysis: Extract reaction products with organic solvents and analyze by HPLC with photodiode array detection, quantifying isomer conversion ratios [2].

Comparative Analysis of Experimental Approaches

Table 2: Methodologies for studying ζ-carotene metabolism and Z-ISO function

| Method Type | Key Components | Detection Approach | Applications | Advantages | Limitations |

|---|---|---|---|---|---|

| Heterologous Complementation | E. coli + crtE/crtB/PDS + Z-ISO | HPLC analysis of carotenoid extracts | Gene function validation, mutant characterization | Technically simple, high throughput | Cellular context may not reflect native environment |

| In Vitro Enzymatic Assay | Purified Z-ISO + liposome-incorporated substrate | Spectrophotometry, HPLC | Kinetic analysis, mechanistic studies | Precise control of conditions, direct observation | Technically challenging, requires protein purification |

| Mutant Analysis | Z-ISO knockout strains (plants/cyanobacteria) | HPLC, photosynthetic characterization | Physiological relevance, light-dark regulation | Biological context, phenotypic assessment | Complex genetics, potential compensatory mechanisms |

| Spectroscopic Characterization | Purified Z-ISO with heme cofactor | UV-Vis, EPR spectroscopy | Redox regulation, cofactor analysis | Direct observation of cofactor states | Requires highly pure protein, specialized equipment |

Regulation and Physiological Significance

Light-Dependent Regulation and Photoisomerization

The metabolism of ζ-carotene is uniquely influenced by light conditions, with both enzymatic and photochemical processes contributing to the isomerization of the central 15-cis double bond. Under illuminated conditions, the photo-labile nature of the 15-cis double bond enables partial non-enzymatic isomerization, which can compensate for reduced Z-ISO activity [6] [4]. This phenomenon has been demonstrated in Z-ISO mutant strains of both plants and cyanobacteria, which accumulate significantly less 9,15,9'-tri-cis-ζ-carotene and produce more downstream carotenoids when grown in light compared to darkness [6]. The photoisomerization process is particularly efficient under high light intensities, as evidenced by the partial rescue of the "Pinalate" sweet orange mutant phenotype when exposed to increased illumination [6].

The redox-sensing capability of Z-ISO through its heme cofactor provides an additional regulatory layer that integrates metabolic status with enzymatic activity. The heme iron alternates between Fe²⁺ (reduced, active) and Fe³⁺ (oxidized, inactive) states, effectively functioning as a molecular switch that controls isomerization capacity [2]. This redox regulation may connect ζ-carotene metabolism to the plastid's energetic status, potentially coordinating carotenoid biosynthesis with photosynthetic activity [2]. In cyanobacteria, the requirement for Z-ISO is particularly pronounced during light-activated heterotrophic growth (LAHG) conditions, where brief light pulses are insufficient to drive significant photoisomerization, thus necessitating enzymatic catalysis for sustained carotenoid production [6].

Physiological Consequences of Impaired ζ-Carotene Metabolism

Genetic disruptions in ζ-carotene metabolism produce distinctive physiological phenotypes across diverse organisms. In plants, Z-ISO mutations result in delayed greening, reduced carotenoid content, and impaired photosynthetic function, particularly when development occurs in darkness [6] [3]. Etiolated plant tissues lacking functional Z-ISO accumulate 9,15,9'-tri-cis-ζ-carotene and fail to produce mature carotenoid species, demonstrating the enzyme's essential role in carotenogenesis during skotomorphogenesis [6]. In rice, Z-ISO deficiency has been linked to altered plant architecture and tillering, suggesting connections between carotenoid metabolism and hormone signaling that modulate developmental processes [6].

Cyanobacterial Z-ISO mutants exhibit light-dependent phenotypes similar to plant mutants, with normal carotenoid profiles under continuous illumination but significant impairments during dark incubation or LAHG conditions [6]. These mutants accumulate 9,15,9'-tri-cis-ζ-carotene and show reduced production of downstream carotenoids, confirming the conserved function of Z-ISO across photosynthetic lineages [6]. The photosynthetic apparatus in these mutants displays increased light sensitivity and impaired photosystem assembly, particularly for PSII, underscoring the structural and photoprotective roles of mature carotenoids in photosynthetic complexes [6].

Research Applications and Future Directions

Metabolic Engineering Approaches

The strategic manipulation of ζ-carotene metabolism represents a promising approach for metabolic engineering of carotenoid content in crop plants and microorganisms. Recent advances in synthetic biology have enabled targeted modulation of carotenoid pathways, with ζ-carotene serving as a key regulatory node for controlling flux toward downstream compounds such as lycopene and β-carotene [1] [3]. These engineering strategies aim to optimize carotenoid composition to enhance nutritional value, improve stress tolerance, and increase pigment content for industrial applications [1] [3]. Successful approaches have included:

Pathway Optimization: Fine-tuning the expression of Z-ISO along with other carotenogenic enzymes to balance metabolic flux and prevent intermediate accumulation [3].

Chloroplast-to-Chromoplast Conversion: Synthetic conversion of leaf chloroplasts into chromoplasts to increase carotenoid storage capacity, thereby enhancing the nutritional value of green plant tissues [3].

Transient Expression Systems: Utilizing viral vectors for transient gene expression to accumulate carotenoids outside the plastid, creating alternative storage compartments [3].

Microbial Production: Engineering microorganisms for efficient mass production of specific carotenoids, leveraging their simplified regulatory networks and industrial scalability [3].

The engineering of ζ-carotene metabolism must carefully consider the branch point nature of the carotenoid pathway, as manipulations that increase ζ-carotene flux could potentially divert substrates away from other essential isoprenoids such as gibberellins, tocopherols, or chlorophylls [3]. Successful strategies often employ tissue-specific promoters or inducible expression systems to spatially and temporally control metabolic modifications, thereby minimizing pleiotropic effects on plant development and physiology [3].

Future Research Directions

Despite significant advances in understanding ζ-carotene metabolism, several areas warrant further investigation:

Structural Characterization: High-resolution structure determination of Z-ISO would elucidate precise substrate binding interactions and catalytic mechanisms, facilitating rational engineering approaches [6].

Regulatory Networks: Comprehensive analysis of transcriptional and post-translational regulation of Z-ISO expression and activity would clarify how ζ-carotene metabolism is integrated with broader cellular processes [2] [6].

Transport Mechanisms: The processes governing ζ-carotene movement within plastids and potential interactions with carotenoid-binding proteins remain poorly understood [2].

Stress Connections: Further investigation of how ζ-carotene metabolism responds to abiotic stresses and its potential role in stress adaptation could inform crop improvement strategies [3] [7].

Human Health Applications: While ζ-carotene itself is not a significant dietary component, engineering its flux toward provitamin A carotenoids could address vitamin A deficiency in vulnerable populations [8].

The continued development of CRISPR technologies for precise genome editing, along with advanced synthetic biology tools for pathway optimization, will undoubtedly accelerate research and application of ζ-carotene metabolism in both agricultural and industrial contexts [3]. These approaches hold significant promise for addressing global challenges in nutrition, sustainable agriculture, and renewable biotechnology.

Conclusion

References

- 1. ζ-Carotene [en.wikipedia.org]

- 2. Zeta Carotene - an overview [sciencedirect.com]

- 3. Carotenoid metabolism: New insights and synthetic ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound cis isomers as products and substrates in ... [pubmed.ncbi.nlm.nih.gov]

- 5. Carotenoid metabolism: New insights and synthetic ... [frontiersin.org]

- 6. This compound Isomerase (Z-ISO) Is Required for Light ... [pmc.ncbi.nlm.nih.gov]

- 7. Light-mediated activation of PpPSY enhances β-carotene ... [frontiersin.org]

- 8. The challenge to reach nutritional adequacy for vitamin A [sciencedirect.com]

zeta-carotene isomerase Z-ISO mechanism

Z-ISO's Role in the Carotenoid Pathway

Z-ISO acts at a specific point in the multi-step conversion of the colorless precursor phytoene into colored lycopene [1]. The following diagram illustrates the sequence of desaturation and isomerization steps leading to lycopene, highlighting where Z-ISO acts.

As the diagram shows, the phytoene desaturase (PDS) produces 9,15,9'-tri-cis-ζ-carotene, which contains a central 15-15' cis double bond [2]. Z-ISO specifically targets this bond, isomerizing it to a trans configuration, resulting in 9,9'-di-cis-ζ-carotene. This product is the necessary substrate for the next enzyme, ζ-carotene desaturase (ZDS) [2] [3]. Without Z-ISO, the pathway stalls, and "mature" carotenoids cannot be synthesized in the absence of light [4].

The Hme b Redox-Switch Mechanism

The catalytic activity of Z-ISO is post-translationally regulated by the redox state of its heme b cofactor through a unique ligand-switching mechanism [2] [3].

- Inactive State (Oxidized) : In its oxidized Fe(III) state, the heme iron is coordinated by specific amino acid residues from Z-ISO, holding the enzyme in an inactive conformation [2].

- Activation (Reduced) : Under reducing conditions, the heme iron is reduced to Fe(II). This reduction triggers a switch in the protein-derived ligands that coordinate the iron. This ligand switch repositions the heme cofactor, inducing a structural change in the enzyme that opens the active site, allowing the substrate to bind and catalysis to proceed [2].

- Direct Evidence : The reliance on this redox switch was demonstrated in vitro. Purified Z-ISO protein only catalyzed the isomerization reaction when the system was treated with a reducing agent like dithionite. The enzyme was inactive in its oxidized, as-purified state or when heat-denatured [2].

The spectroscopic signatures of the heme change with its state: the oxidized, inactive form has a maximum absorbance at 426 nm, while the reduced, active form absorbs maximally at 414–415 nm [3].

Key Experimental Models & Protocols

Researchers use both in vivo and in vitro systems to study Z-ISO function. The table below compares these key experimental approaches.

| Approach | Description | Key Steps | Readout / Analysis |

|---|

| In Vivo Complementation in E. coli* | Engineered *E. coli produces Z-ISO substrate. Z-ISO gene introduction tests function [2] [3]. | 1. Transform E. coli with genes for crtE, crtB, and plant PDS to accumulate 9,15,9'-tri-cis-ζ-carotene. 2. Introduce Z-ISO gene. 3. Culture and induce expression [3]. | Carotenoid extraction and HPLC analysis to detect conversion to 9,9'-di-cis-ζ-carotene [5] [3]. | | In Vitro Assay with Purified Components | Reconstitutes activity using purified Z-ISO and substrate in artificial liposomes [2]. | 1. Purify Z-ISO substrate from engineered E. coli. 2. Express and purify recombinant Z-ISO (often as a MBP-fusion). 3. Incorporate substrate into liposomes. 4. Initiate reaction with purified Z-ISO under reducing conditions [2] [3]. | HPLC separation and quantification of ζ-carotene isomers to confirm enzymatic activity independent of other proteins [2]. |

References

- 1. Zeta Carotene - an overview [sciencedirect.com]

- 2. Control of carotenoid biosynthesis through a heme-based cis ... [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic isomerization of ζ-carotene mediated by the ... [sciencedirect.com]

- 4. Zeta-Carotene Isomerase (Z-ISO) Is Required for Light- ... [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic isomerization of ζ-carotene mediated by the heme ... [pubmed.ncbi.nlm.nih.gov]

Zeta-Carotene Desaturase (ZDS): Comprehensive Technical Guide for Researchers

Introduction and Executive Summary

Zeta-carotene desaturase (ZDS) represents a crucial enzymatic component in the carotenoid biosynthetic pathway across photosynthetic organisms. As an integral membrane protein classified under EC 1.3.5.6, ZDS catalyzes a critical desaturation step in the transformation of ζ-carotene into lycopene, which serves as the foundational precursor for diverse carotenoid compounds. These compounds fulfill essential physiological roles including photoprotection, light harvesting, and serving as precursors for plant hormones like abscisic acid (ABA). The broad significance of ZDS extends from fundamental biological processes to applications in metabolic engineering for nutritional enhancement and stress tolerance in crops.

Recent research advances have illuminated ZDS's multifaceted functions beyond its canonical role in carotenogenesis. Evidence indicates ZDS participation in retrograde signaling between chloroplasts and the nucleus, influencing the expression of nuclear-encoded chloroplast proteins. Furthermore, ZDS manipulation demonstrates potential for metabolic engineering approaches aimed at augmenting carotenoid content in food crops, thereby addressing vitamin A deficiency in developing regions. This technical guide synthesizes current understanding of ZDS structural characteristics, enzymatic mechanisms, experimental methodologies, and emerging biotechnological applications, providing researchers with a comprehensive reference for advancing ZDS-related investigations.

ZDS Catalytic Function and Biochemical Properties

Core Enzymatic Activity

This compound desaturase executes a precision desaturation reaction in the carotenoid biosynthesis pathway, specifically converting 9,9'-dicis-ζ-carotene to 7,9,7',9'-tetra-cis-lycopene (prolycopene) through a two-step desaturation process. The systematic biochemical characterization identifies ZDS as 9,9'-dicis-zeta-carotene:quinone oxidoreductase (EC 1.3.5.6), which utilizes quinone as a natural electron acceptor during the desaturation reactions [1]. The enzymatic mechanism proceeds through two sequential desaturations:

- First desaturation: 9,9'-dicis-ζ-carotene + quinone → 7,9,9'-tricis-neurosporene + quinol

- Second desaturation: 7,9,9'-tricis-neurosporene + quinone → 7,9,7',9'-tetra-cis-lycopene (prolycopene) + quinol [1]

This poly-cis desaturation pathway results in the production of prolycopene rather than all-trans-lycopene, creating a substrate requirement for the subsequent enzyme, carotenoid isomerase (CRTISO), which converts the cis-isomers to the all-trans configuration necessary for cyclization [2]. In maize, the concerted action of phytoene desaturase (PDS) and ZDS mediates a default poly-Z carotenoid biosynthetic pathway, yielding predominantly 7,9,7',9'-tetra-Z-lycopene, suggesting the necessity of an associated isomerase for generating the all-trans substrate required by downstream lycopene cyclase enzymes [2].

Cofactors and Catalytic Requirements

ZDS functions in association with a plastid terminal oxidase that facilitates electron transfer during the desaturation reactions [3]. This association appears crucial for maintaining electron flow continuity through the photosynthetic electron transport chain. The enzyme requires redox cofactors for optimal activity, with evidence suggesting involvement of quinone molecules in the electron transfer process during desaturation [1]. The intimate connection between ZDS activity and the photosynthetic apparatus underscores its integration with fundamental chloroplast functions.

Table 1: Core Characteristics of this compound Desaturase

| Characteristic | Details |

|---|---|

| EC Number | EC 1.3.5.6 [1] |

| Systematic Name | 9,9'-dicis-zeta-carotene:quinone oxidoreductase [1] |

| Reaction Catalyzed | 9,9'-dicis-ζ-carotene + 2 quinone → 7,9,7',9'-tetra-cis-lycopene (prolycopene) + 2 quinol [1] [4] |

| Protein Type | Integral membrane protein [5] |

| Pathway Position | Downstream of ζ-carotene in carotenoid biosynthetic pathway [3] |

| Critical Cofactors/Partners | Quinone, plastid terminal oxidase [3] |

ZDS in the Carotenoid Biosynthesis Pathway

Pathway Integration and Metabolic Context

ZDS occupies a central position in the carotenoid biosynthesis pathway, functioning as the third enzyme in the sequential desaturation process that converts colorless phytoene into colored lycopene. The complete pathway involves four enzymatic steps:

- Phytoene desaturase (PDS/CrtP): Catalyzes two desaturations of phytoene to produce 9,15,9'-tri-cis-ζ-carotene

- This compound isomerase (Z-ISO): Isomerizes the central 15-15' cis double bond in 9,15,9'-tri-cis-ζ-carotene to produce 9,9'-di-cis-ζ-carotene [5]

- This compound desaturase (ZDS): Performs two desaturations of 9,9'-di-cis-ζ-carotene to produce 7,9,7',9'-tetra-cis-lycopene

- Carotenoid isomerase (CRTISO): Converts 7,9,7',9'-tetra-cis-lycopene to all-trans-lycopene [5]

This multi-enzyme pathway represents the predominant route for lycopene synthesis in oxygenic phototrophs, including cyanobacteria, algae, and plants [5]. The pathway demonstrates conserved functionality across species but with organism-specific variations in regulation and enzyme characteristics.

Figure 1: Carotenoid Biosynthesis Pathway Showing ZDS Position. ZDS catalyzes two desaturation steps converting ζ-carotene to prolycopene. The pathway illustrates the enzymatic sequence from geranylgeranyl diphosphate (GGPP) to major carotenoid end products, highlighting ZDS's central role in carotenoid biosynthesis.

Species-Specific ZDS Characteristics

ZDS enzymes from different organisms share conserved functional domains while exhibiting species-specific variations in structural and regulatory properties. The table below compares ZDS characteristics across representative species:

Table 2: Comparative Analysis of ZDS Across Species

| Species | Protein Length (aa) | Molecular Weight (kDa) | Exon/Intron Structure | Key Characteristics |

|---|---|---|---|---|

| Arabidopsis thaliana | - | - | 14 exons [6] | Essential for chloroplast development, photoprotection, retrograde signaling [7] |

| Chlorella protothecoides | 584 | 63.7 | - | 72.5% nucleotide identity with C. reinhardtii; light-responsive expression [3] |

| Dunaliella bardawil | 582 | 64.43 | 12 exons, 11 introns [8] | Contains salt-inducible promoter elements; hypoosmolarity-responsive [8] |

| Sweetpotato (IbZDS) | - | - | - | Overexpression increases β-carotene, lutein; enhances salt tolerance [9] |

| Zea mays (maize) | - | - | Single-copy gene [2] | Maps to chromosome 7S; catalyzes poly-Z desaturation pathway [2] |

ZDS Gene Structure, Regulation and Expression

Genomic Organization and Transcriptional Regulation

The genomic architecture of ZDS genes exhibits conservation across plant species, typically featuring multiple exons and introns. For instance, in Arabidopsis thaliana, the ZDS gene (AT3G04870) comprises 14 exons located on chromosome 3 [6], while the Dunaliella bardawil ZDS gene contains 12 exons interrupted by 11 introns [8]. This complex gene structure potentially enables alternative splicing and sophisticated regulatory control of ZDS expression.

ZDS gene expression demonstrates responsiveness to diverse environmental cues and developmental signals. Research across multiple species reveals that ZDS transcription is:

- Light-inducible: In Chlorella protothecoides, ZDS expression is significantly upregulated in response to light exposure [3], suggesting photoregulatory mechanisms controlling carotenogenesis.

- Stress-responsive: Expression patterns vary under different stress conditions, with upregulation observed under high salinity, high light intensity, and nitrogen deficiency in algal species [8].

- Developmentally regulated: In Arabidopsis, ZDS is expressed in 23 distinct plant structures across 13 developmental growth stages [6], indicating complex tissue-specific and temporal regulation.

Promoter analysis of ZDS from Dunaliella bardawil has identified specific regulatory elements, including a hypoosmolarity-responsive element (HRE) followed by a GBF5 binding site (GBF5BS), both induced by hypoosmolarity conditions [8]. These cis-regulatory elements likely contribute to the observed stress-responsive expression patterns of ZDS genes.

Post-Transcriptional and Post-Translational Regulation

Beyond transcriptional control, ZDS activity appears subject to multilayered regulation at post-transcriptional and post-translational levels. Evidence suggests potential redox regulation of ZDS activity, possibly through interaction with the plastid terminal oxidase system [3]. Additionally, the requirement for Z-ISO to generate the proper substrate for ZDS introduces a substrate-level regulation mechanism, as demonstrated in Synechocystis, where Z-ISO is essential for carotenoid biosynthesis during dark conditions [5].

In Arabidopsis, ZDS mutations result in pleiotropic effects including altered expression of nuclear-encoded chloroplast proteins such as Lhcb1.1, Lhcb1.4, and RbcS, suggesting ZDS's involvement in retrograde signaling from plastids to the nucleus [7]. This connection positions ZDS not only as a biosynthetic enzyme but also as a potential component in inter-organellar communication networks.

Experimental Methods for ZDS Characterization

Gene Cloning and Expression Analysis

Comprehensive characterization of ZDS begins with gene identification and isolation. The following experimental approaches have proven effective:

- Degenerate Primer Design: Based on conserved regions identified through multiple sequence alignment of ZDS genes from related species [3]

- RACE (Rapid Amplification of cDNA Ends): For obtaining full-length cDNA sequences, employing both 5' and 3' RACE protocols with gene-specific primers [3]

- Heterologous Expression: Functional validation through expression in Escherichia coli systems, often co-expressed with other carotenoid pathway enzymes to verify activity [5]

A standardized workflow for ZDS gene cloning and functional characterization typically involves the sequential steps outlined below:

Figure 2: Experimental Workflow for ZDS Gene Cloning and Functional Analysis. The diagram outlines key methodological steps for isolating and characterizing ZDS genes, from initial RNA isolation through functional validation in heterologous expression systems.

Functional Characterization Approaches

Functional analysis of ZDS typically employs complementary in vitro and in vivo approaches:

- In vitro enzyme assays: Using purified ZDS protein or membrane fractions with ζ-carotene substrate and quantifying products via HPLC [1]

- Complementation assays: Expressing ZDS in carotenoid-deficient E. coli strains or microbial systems engineered to accumulate ζ-carotene [5]

- Mutant analysis: Characterizing ZDS-deficient mutants in model organisms like Arabidopsis [7] and Synechocystis [5]

- Gene expression profiling: Quantitative RT-PCR to assess ZDS expression patterns under different conditions [3] [8]

For quantitative expression analysis, qRT-PCR protocols typically utilize specific primer sets designed to amplify 150-200 bp fragments of the ZDS coding sequence, with normalization against housekeeping genes such as β-actin [3]. The experimental conditions for light induction studies generally involve subjecting dark-adapted cells to light intensities of 120 μmol m⁻² s⁻¹ for varying durations (0-4 hours) with triplicate sampling [3].

ZDS in Metabolic Engineering and Biotechnology

Strategies for Carotenoid Enhancement

ZDS represents a strategic target for metabolic engineering approaches aimed at enhancing carotenoid content in food crops and microorganisms. Successful engineering strategies include:

- Overexpression approaches: Constitutive or tissue-specific overexpression of ZDS to remove potential pathway bottlenecks

- Combinatorial engineering: Coordinated expression of ZDS with other carotenoid pathway genes (PSY, PDS, LCY, etc.) to optimize flux through the pathway

- Bacterial enzyme substitution: Replacement of the plant-type four-enzyme pathway (PDS, Z-ISO, ZDS, CRTISO) with bacterial CrtI, which performs the combined desaturation functions [10]

In sweetpotato, IbZDS overexpression significantly increased β-carotene and lutein contents while simultaneously enhancing salt tolerance [9]. This dual benefit of carotenoid enhancement and stress resistance highlights the multifaceted advantages of ZDS engineering. The transgenic plants exhibited coordinated regulation of downstream carotenogenic genes, with significant upregulation of lycopene β-cyclase (β-LCY) and β-carotene hydroxylase (β-CHY) and downregulation of lycopene ε-cyclase (ε-LCY) and ε-carotene hydroxylase (ε-CHY) [9].

Applications in Crop Biofortification

ZDS engineering contributes to crop biofortification initiatives aimed at addressing micronutrient deficiencies. The development of "Golden Rice" exemplifies this approach, where the entire carotenoid pathway was reconstituted in rice endosperm using a multigene cassette [10]. While the initial construct employed bacterial CrtI instead of the plant PDS-Z-ISO-ZDS-CRTISO system, ongoing optimization efforts include testing various combinations of plant desaturases to maximize carotenoid accumulation.

Table 3: Metabolic Engineering Applications of ZDS

| Application | Strategy | Outcome | Reference |

|---|---|---|---|

| Sweetpotato carotenoid enhancement | IbZDS overexpression | Increased β-carotene, lutein; enhanced salt tolerance | [9] |

| Rice biofortification | Multigene pathway engineering | β-carotene accumulation in endosperm | [10] |

| Maize carotenoid optimization | Understanding poly-cis pathway | Informed strategies for pro-vitamin A enhancement | [2] |

| Algal lutein production | ZDS isolation and characterization | Foundation for genetic engineering of Chlorella | [3] |

Research Implications and Future Directions

The multifaceted roles of ZDS in carotenoid biosynthesis, chloroplast development, and stress responses present numerous promising research avenues. Future investigations should prioritize:

- Structural characterization: Determination of high-resolution ZDS structures to elucidate substrate binding and catalytic mechanisms

- Regulatory networks: Comprehensive analysis of transcriptional and post-translational regulation of ZDS across species

- Protein-protein interactions: Identification of ZDS interaction partners within the carotenoid biosynthetic metabolon

- Engineering optimization: Systematic evaluation of ZDS variants and orthologs for enhanced catalytic efficiency in heterologous systems

The demonstrated involvement of ZDS in abiotic stress tolerance [9] and retrograde signaling [7] suggests potential for developing crops with improved resilience to environmental challenges. Furthermore, the light-responsive regulation of ZDS expression [3] indicates opportunities for optimizing cultivation conditions to maximize carotenoid production in algal and plant systems.

Emerging techniques such as CRISPR-mediated gene editing offer precision tools for fine-tuning ZDS expression and activity, potentially overcoming limitations associated with conventional overexpression approaches. The integration of ZDS engineering with other metabolic enhancements represents a promising strategy for developing next-generation biofortified crops with optimized nutritional profiles and environmental resilience.

Conclusion

References

- 1. 9,9'-Dicis-zeta-carotene desaturase [en.wikipedia.org]

- 2. Maize phytoene desaturase and this compound ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloning and Characterization of the ζ-Carotene ... [pmc.ncbi.nlm.nih.gov]

- 4. MetaCyc this compound desaturase [biocyc.org]

- 5. This compound Isomerase (Z-ISO) Is Required for Light ... [pmc.ncbi.nlm.nih.gov]

- 6. ZDS this compound desaturase [Arabidopsis thaliana ... - NCBI [ncbi.nlm.nih.gov]

- 7. The Arabidopsis Spontaneous Cell Death1 Gene, ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - an overview [sciencedirect.com]

- 9. A ζ-carotene desaturase gene, IbZDS, increases β- ... [sciencedirect.com]

- 10. Zeta Carotene - an overview [sciencedirect.com]

ζ-Carotene in Photosynthesis: Biosynthetic Role, Functional Significance, and Research Applications

Introduction to ζ-Carotene and Photosynthesis

ζ-Carotene is a critical intermediate compound in the carotenoid biosynthesis pathway of photosynthetic organisms, serving as an essential precursor for the production of photosynthetic pigments. As an acyclic carotenoid containing seven conjugated double bonds, ζ-carotene occupies a strategic position in the metabolic pathway between phytoene and lycopene. In photosynthetic organisms including plants, algae, and cyanobacteria, ζ-carotene functions not only as a biosynthetic intermediate but also plays important regulatory roles in chloroplast development and photoprotection. The significance of ζ-carotene extends beyond its immediate biochemical properties, as proper flux through this metabolic intermediate is essential for the assembly of functional photosynthetic complexes and the production of carotenoid-derived signaling molecules.

The structural features of ζ-carotene make it uniquely suited for its biological functions. Unlike its cyclic counterparts α-carotene and β-carotene, ζ-carotene possesses a linear molecular structure that allows for specific enzymatic processing in subsequent pathway steps. Recent research has illuminated the essential nature of ζ-carotene isomerization, particularly the role of 15-cis-ζ-carotene isomerase (Z-ISO) in enabling carotenoid biosynthesis during periods of darkness when photoisomerization cannot occur. This technical guide comprehensively examines the multifaceted role of ζ-carotene in photosynthetic organisms, with particular emphasis on its biosynthetic function, structural contributions, and experimental approaches for studying this essential metabolic intermediate.

Structural Properties and Biosynthetic Pathway

Chemical Characteristics and Isomeric Forms

ζ-Carotene (C₄₀H₆₀) is an acyclic carotenoid characterized by a linear tetraterpenoid structure with a conjugated system of seven double bonds. The fundamental structural feature distinguishing ζ-carotene from later carotenoids in the pathway is its partial desaturation state, which significantly influences its light-absorption properties and biochemical reactivity. The central 15-15' double bond exists in either cis or trans configuration, with the cis isomer (9,15,9'-tri-cis-ζ-carotene) serving as the substrate for Z-ISO-mediated isomerization to the trans form (9,9'-di-cis-ζ-carotene). This isomerization event is critical for the subsequent desaturation reactions that extend the conjugated system and produce the fully conjugated lycopene molecule.

The molecular configuration of ζ-carotene directly impacts its biological function and metabolic fate. The cis isomer of ζ-carotene exhibits structural curvature that influences molecular packing in photosynthetic membranes and presents specific structural challenges for enzymatic processing. The transition from cis to trans configuration at the central double bond straightens the molecular backbone, enabling proper interaction with ζ-carotene desaturase (ZDS) and facilitating the introduction of additional double bonds. This structural transition represents a critical regulatory checkpoint in the carotenoid biosynthetic pathway, ensuring that downstream carotenoids achieve the proper conformation for integration into photosynthetic complexes.

Biosynthetic Pathway and Metabolic Context

ζ-Carotene biosynthesis occurs within the plastid compartment of photosynthetic organisms, where all necessary enzymes and substrates are localized. The pathway begins with the condensation of two geranylgeranyl diphosphate (GGPP) molecules by phytoene synthase (PSY) to produce 15-cis-phytoene. Phytoene then undergoes two sequential desaturation reactions catalyzed by phytoene desaturase (PDS), introducing two double bonds at positions 11 and 11' to yield 9,15,9'-tri-cis-ζ-carotene. This intermediate serves as the substrate for 15-cis-ζ-carotene isomerase (Z-ISO), which converts the central 15-cis double bond to trans configuration, producing 9,9'-di-cis-ζ-carotene. The pathway continues with further desaturation by ζ-carotene desaturase (ZDS) and isomerization by carotenoid isomerase (CRTISO) to yield all-trans-lycopene, the precursor for cyclic carotenoids.

Table 1: Enzymes Involved in ζ-Carotene Metabolism in Photosynthetic Organisms

| Enzyme | Gene | Reaction Catalyzed | Cellular Localization | Organisms |

|---|---|---|---|---|

| Phytoene desaturase (PDS) | PDS/CrtP | Desaturates phytoene to ζ-carotene | Plastid | Plants, algae, cyanobacteria |

| ζ-Carotene isomerase (Z-ISO) | Z-ISO | Isomerizes 15-cis to trans double bond | Plastid membrane | Plants, algae, cyanobacteria |

| ζ-Carotene desaturase (ZDS) | ZDS/CrtQ | Desaturates ζ-carotene to neurosporene/lycopene | Plastid | Plants, algae, cyanobacteria |

| Carotenoid isomerase (CRTISO) | CRTISO/CrtH | Converts poly-cis-lycopene to all-trans-lycopene | Plastid | Plants, algae, cyanobacteria |

The metabolic pathway leading to ζ-carotene is highly conserved across oxygenic phototrophs, including plants, algae, and cyanobacteria. These organisms utilize a multi-enzyme pathway involving four distinct enzymes (PDS, Z-ISO, ZDS, and CRTISO) to convert phytoene to lycopene. This stands in contrast to phototrophic bacteria, which employ a single phytoene desaturase (CrtI) capable of catalyzing all four desaturation steps without requirement for separate isomerization enzymes. The evolutionary conservation of ζ-carotene as a pathway intermediate in oxygenic phototrophs suggests important regulatory functions beyond its role as a mere metabolic intermediate, potentially related to the complex photosynthetic apparatus requirements in these organisms.

Functional Roles in Photosynthetic Systems

Biosynthetic Gateway Function

ζ-Carotene serves as a critical branch point in the carotenoid biosynthetic pathway, directing metabolic flux toward the production of diverse carotenoid species essential for photosynthesis. The position of ζ-carotene between the early colorless carotenoids (phytoene and phytofluene) and the colored carotenoids (lycopene and beyond) establishes it as a metabolic gatekeeper regulating the flow of carbon into downstream photosynthetic pigments. Mutations impairing ζ-carotene metabolism result in substantial reductions in all downstream carotenoids, including β-carotene, lutein, and xanthophylls, demonstrating its essential gateway function [1]. The isomerization state of ζ-carotene directly influences pathway efficiency, with accumulation of cis-isomers causing metabolic bottlenecks that impair photosynthetic apparatus assembly.

The conversion of ζ-carotene to downstream products is particularly important for the photosystem assembly and functional integrity. Research with Arabidopsis mutants has demonstrated that disruption of ζ-carotene desaturase (ZDS) activity results in seedling lethality due to complete arrest of plant growth and development shortly after germination [1]. This severe phenotype underscores the essential nature of efficient ζ-carotene metabolism for plant viability. Additionally, ζ-carotene-derived carotenoids are necessary for the structural stabilization of light-harvesting complexes and reaction centers, with mutants showing impaired accumulation of chlorophyll-protein complexes and disrupted thylakoid membrane organization.

Regulatory and Signaling Functions

Beyond its role as a biosynthetic intermediate, ζ-carotene participates in regulatory networks controlling plastid development and photosynthesis-related gene expression. Analysis of Arabidopsis ZDS mutants (spc1-1) revealed downregulated expression of chlorophyll biosynthesis genes (CAO and PORB) and nuclear-encoded photosynthesis genes (Lhcb1.1, Lhcb1.4, and RbcS) [1]. These findings suggest that ζ-carotene or its metabolites participate in plastid-to-nucleus signaling pathways that coordinate nuclear gene expression with plastid developmental status. This regulatory function ensures proper stoichiometric assembly of photosynthetic complexes during chloroplast biogenesis and in response to changing environmental conditions.

ζ-Carotene also contributes to photoprotective mechanisms both directly and through its downstream products. The conjugated double bond system of ζ-carotene enables limited light-harvesting capability in the blue-green spectrum, though this function is significantly enhanced in later carotenoids with more extensive conjugation. More importantly, ζ-carotene serves as the precursor for carotenoids essential for non-photochemical quenching (NPQ), a critical photoprotective mechanism that dissipates excess light energy as heat. Proper ζ-carotene metabolism is therefore essential for plant fitness under fluctuating light conditions, particularly high light stress where photoprotective carotenoids are most needed.

Table 2: Functional Roles of ζ-Carotene in Photosynthetic Organisms

| Functional Role | Mechanism | Biological Significance | Experimental Evidence |

|---|---|---|---|

| Biosynthetic intermediate | Substrate for ZDS in lycopene production | Essential for production of cyclic carotenoids | Mutants accumulate ζ-carotene, lack downstream carotenoids |

| Chloroplast development | Regulation of nuclear gene expression | Required for proper photosystem assembly | ZDS mutants show disrupted Lhcb and RbcS expression |

| Photoprotection | Precursor for photoprotective carotenoids | Enables non-photochemical quenching | Mutants are sensitive to high light stress |

| Light-independent carotenogenesis | Substrate for Z-ISO isomerization | Allows carotenoid synthesis in darkness | Z-ISO mutants fail to synthesize carotenoids in dark |

| ABA biosynthesis | Precursor for ABA synthesis via violaxanthin | Regulates stomatal closure and stress responses | ZDS mutants show ABA-deficient phenotypes |

Enzyme Characterization and Experimental Evidence

Z-ISO Biochemistry and Mechanism

15-cis-ζ-carotene isomerase (Z-ISO) is a heme B-containing integral membrane protein that catalyzes the cis-to-trans isomerization of the central 15-15' double bond in 9,15,9'-tri-cis-ζ-carotene [2] [3]. This redox-regulated enzyme represents the most recently identified component of the early carotenoid biosynthesis pathway and is essential for light-independent carotenoid biosynthesis in plants, algae, and cyanobacteria. Z-ISO functions between phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) in the pathway, converting the cis isomer to 9,9'-di-cis-ζ-carotene, which is the proper substrate for ZDS. The heme cofactor suggests a potential redox-sensing function, possibly linking carotenoid biosynthesis to the metabolic state of the plastid.

The catalytic mechanism of Z-ISO involves rotation around the central 15-15' double bond, converting the cis configuration to trans. This reaction is thermodynamically unfavorable under standard conditions, suggesting that Z-ISO couples isomerization to an energy-yielding process, potentially through the redox properties of its heme cofactor. The photo-labile nature of the 15-cis double bond enables photoisomerization in light conditions, explaining why Z-ISO mutants exhibit relatively normal carotenoid profiles when grown in light but severe deficiencies when grown in darkness [2] [3]. This light rescue phenomenon demonstrates the functional redundancy between enzymatic and photochemical isomerization mechanisms in photosynthetic tissues exposed to illumination.

Experimental Validation of Z-ISO Function

The identity and function of Z-ISO have been experimentally validated through heterologous expression systems and mutant analysis in multiple organisms. In a key study, the Synechocystis Z-ISO homolog (Slr1599) was cloned and expressed in Escherichia coli engineered to accumulate 9,15,9'-tri-cis-ζ-carotene [2] [3]. The resulting isomerase activity confirmed the biochemical function of this putative Z-ISO protein. Similarly, expression of the maize Z-ISO gene in the same system demonstrated functional conservation between cyanobacterial and plant enzymes. These heterologous expression systems provided definitive evidence that Z-ISO catalyzes the specific isomerization of the 15-cis double bond rather than other cis bonds in the ζ-carotene molecule.

Characterization of Z-ISO knockout mutants has further elucidated its biological function. In Synechocystis, a Δslr1599 mutant synthesized normal carotenoid quotas under continuous illumination but accumulated 9,15,9'-tri-cis-ζ-carotene and failed to produce mature carotenoid species during light-activated heterotrophic growth (LAHG) conditions [2] [3]. Similarly, Arabidopsis and maize Z-ISO mutants accumulated 9,15,9'-tri-cis-ζ-carotene and displayed delayed greening and reduced carotenoid content when grown in light conditions, with more severe phenotypes in darkness [2]. These mutant studies demonstrate that Z-ISO is indispensable for carotenoid biosynthesis during periods of darkness but becomes non-essential under continuous illumination due to photoisomerization of the 15-cis double bond.

Diagram 1: The biosynthetic pathway of ζ-carotene conversion to lycopene, showing both enzymatic (Z-ISO) and light-dependent isomerization routes. The diagram highlights the position of ζ-carotene as a key intermediate between phytoene and lycopene in the carotenoid biosynthesis pathway.

Research Applications and Experimental Protocols

Metabolic Engineering Applications

ζ-Carotene has emerged as an important target in metabolic engineering strategies aimed at enhancing carotenoid accumulation in food crops. Engineering approaches often bypass the native plant pathway by introducing bacterial phytoene desaturase (CrtI), which converts phytoene directly to lycopene without accumulating ζ-carotene intermediates [4]. This strategy eliminates the requirement for Z-ISO and CRTISO and has been successfully employed in Golden Rice and other carotenoid-biofortified crops. The bacterial CrtI enzyme effectively substitutes for the four plant enzymes (PDS, Z-ISO, ZDS, and CRTISO) normally required for the conversion of phytoene to lycopene, demonstrating the metabolic flexibility at this pathway segment.

Recent advances in synthetic biology have enabled more precise manipulation of the carotenoid pathway, including targeted control of ζ-carotene flux. These approaches aim to optimize carotenoid composition for enhanced nutritional value, improved stress tolerance, and increased pigment content for industrial applications [5]. Engineering efforts must carefully balance metabolic flux to avoid excessive accumulation of ζ-carotene, which could potentially feedback-inhibit upstream enzymes or cause metabolic imbalance. Successful engineering strategies often involve multigene stacking with coordinated expression of pathway genes from phytoene synthase through lycopene cyclases, ensuring efficient channeling of carbon flux from ζ-carotene to valuable downstream carotenoids.

Experimental Protocols and Analytical Methods

Heterologous expression in E. coli provides a powerful system for functional characterization of ζ-carotene metabolism enzymes. The experimental workflow involves amplifying the gene of interest (e.g., Z-ISO) via PCR and cloning into an appropriate expression vector such as pCDFDuet-1 [2] [3]. The construct is then introduced into E. coli BL21(DE3) already containing the pAC-ZETAipi plasmid, which enables accumulation of the 9,15,9'-tri-cis-ζ-carotene substrate. Transformants are selected on LB agar containing appropriate antibiotics (streptomycin 50 μg mL⁻¹ and chloramphenicol 34 μg mL⁻¹), and carotenoid extraction and analysis are performed to assess isomerase activity through detection of 9,9'-di-cis-ζ-carotene production.

Analysis of ζ-carotene and its isomers typically employs high-performance liquid chromatography (HPLC) with photodiode array detection. Normal-phase HPLC systems with silica columns effectively separate cis and trans isomers of ζ-carotene based on polarity differences. The characteristic absorption spectra of ζ-carotene isomers (with 9,15,9'-tri-cis-ζ-carotene showing ~10 nm blue-shifted absorption maxima compared to the di-cis isomer) facilitate identification. For comprehensive carotenoid profiling, HPLC-mass spectrometry systems provide both separation and structural identification capabilities. These analytical methods enable researchers to quantify ζ-carotene accumulation in mutant strains, determine isomer ratios, and assess the impact of genetic or environmental perturbations on ζ-carotene metabolism.

Table 3: Experimental Approaches for Studying ζ-Carotene Metabolism

| Method | Application | Key Outcomes | Technical Considerations |

|---|---|---|---|

| Heterologous expression in E. coli | Functional characterization of Z-ISO | Conversion of 9,15,9'-tri-cis to 9,9'-di-cis-ζ-carotene | Requires specialized E. strain producing ζ-carotene substrate |

| Mutant analysis (knockout mutants) | Biological function of Z-ISO/ZDS | Accumulation of ζ-carotene isomers in dark growth | Light exposure can mask phenotype due to photoisomerization |

| HPLC with photodiode array detection | Separation and quantification of ζ-carotene isomers | Identification of specific cis/trans isomers | Normal-phase chromatography required for isomer separation |

| Light-activated heterotrophic growth (LAHG) | Assessing light-independent carotenogenesis | Demonstration of Z-ISO requirement in darkness | Uses brief light pulses to maintain viability without enabling photoisomerization |

| Callus color screening | Rapid assessment of carotenoid pathway engineering | Visual identification of ζ-carotene accumulation | Provides high-throughput screening for metabolic engineering |

Conclusion and Future Perspectives

ζ-Carotene represents far more than a mere metabolic intermediate in the carotenoid biosynthesis pathway. Its strategic position between early colorless carotenoids and the colored lycopene derivatives establishes it as a critical metabolic gatekeeper regulating flux into essential photosynthetic and photoprotective pigments. The discovery and characterization of Z-ISO have revealed sophisticated regulation mechanisms that ensure proper carotenoid biosynthesis under both light and dark conditions, with important implications for plant development and environmental adaptation. The essential nature of efficient ζ-carotene metabolism is demonstrated by the severe phenotypes of ZDS and Z-ISO mutants, which exhibit impaired photosynthesis, disrupted chloroplast development, and in severe cases, seedling lethality.

Future research on ζ-carotene will likely focus on several key areas. The structural biology of Z-ISO remains poorly understood due to difficulties in purifying this membrane-associated enzyme, though AlphaFold models are providing initial insights into putative heme-binding and substrate-recognition domains [2]. The regulatory networks controlling expression of ζ-carotene metabolism genes represent another important research frontier, with recent studies identifying transcription factors that coordinate pathway gene expression with plastid developmental status. Finally, metabolic engineering approaches that optimize ζ-carotene flux continue to hold promise for nutritional enhancement of food crops and industrial production of valuable carotenoids. These research directions will further illuminate the multifaceted roles of ζ-carotene in photosynthetic organisms and expand applications in agriculture and biotechnology.

References

- 1. The Arabidopsis Spontaneous Cell Death1 gene, encoding ... [nature.com]

- 2. Zeta-Carotene Isomerase (Z-ISO) Is Required for Light ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Isomerase (Z-ISO) Is Required for Light- ... [mdpi.com]

- 4. Zeta Carotene - an overview [sciencedirect.com]

- 5. ζ-Carotene [en.wikipedia.org]

zeta-carotene in cyanobacteria Synechocystis

Biochemical Pathway and Enzyme Mechanism

The conversion of phytoene to all-trans-lycopene in oxygenic phototrophs like Synechocystis requires four enzymes working in sequence [1].

The carotenoid biosynthesis pathway from phytoene to lycopene showing enzymatic and light-dependent steps.

- Z-ISO Function and Redox Regulation: Z-ISO is a heme B-containing integral membrane protein that catalyzes a critical cis-to-trans isomerization [1] [2]. The enzyme is post-translationally regulated by the redox state of its heme iron. Under reducing conditions, the heme iron is reduced from Fe³⁺ to Fe²⁺, which triggers a change in the protein's structure, activating it to isomerize the 15-15' cis double bond [2].

Experimental Evidence and Protocols

The function of Z-ISO in Synechocystis has been confirmed through targeted mutagenesis and heterologous expression experiments.

Mutant Phenotype Analysis

A Synechocystis Δslr1599 mutant (ΔZ-ISO) was created to investigate Z-ISO's role [1] [3].

- Growth in Light: The mutant produces a normal quota of carotenoids because the photolabile 15-15' cis double bond in its substrate can be isomerized by light, bypassing the need for the enzyme [1] [3].